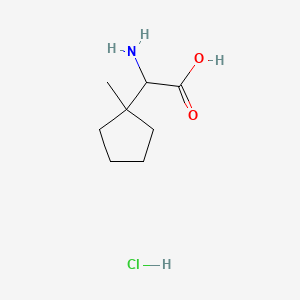
4-(2-Methoxynaphthalen-1-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxynaphthalen-1-yl)butan-1-amine is an organic compound with the molecular formula C15H19NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group and a butan-1-amine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxynaphthalen-1-yl)butan-1-amine typically involves the reaction of 2-methoxynaphthalene with a suitable butan-1-amine derivative. One common method includes the use of a Grignard reagent, where 2-methoxynaphthalene is reacted with a butylmagnesium bromide, followed by the addition of an amine group . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
化学反応の分析
Types of Reactions
4-(2-Methoxynaphthalen-1-yl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(2-hydroxynaphthalen-1-yl)butan-1-amine.
Reduction: Formation of this compound.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent used.
科学的研究の応用
4-(2-Methoxynaphthalen-1-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Methoxynaphthalen-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and amine chain can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Uniqueness
4-(2-Methoxynaphthalen-1-yl)butan-1-amine is unique due to its specific combination of a methoxy group and a butan-1-amine chain attached to the naphthalene ring. This structure provides distinct chemical and physical properties, making it valuable for various research applications.
特性
分子式 |
C15H19NO |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
4-(2-methoxynaphthalen-1-yl)butan-1-amine |
InChI |
InChI=1S/C15H19NO/c1-17-15-10-9-12-6-2-3-7-13(12)14(15)8-4-5-11-16/h2-3,6-7,9-10H,4-5,8,11,16H2,1H3 |
InChIキー |
OSIWQPOPCXPSGJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


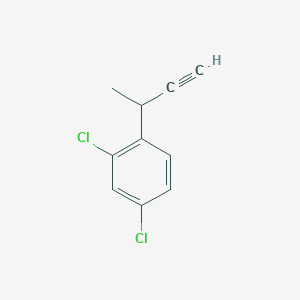
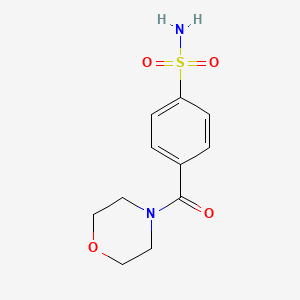

![4-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoicacid](/img/structure/B13519324.png)
![Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13519330.png)
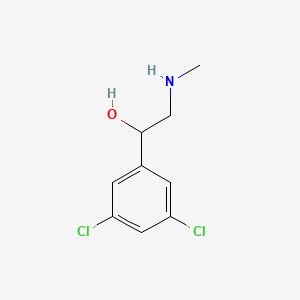
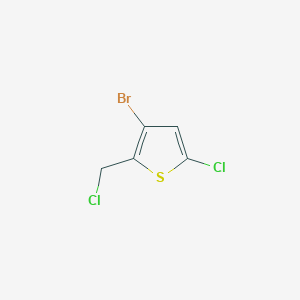

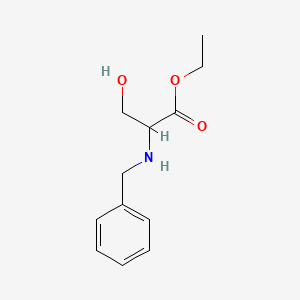
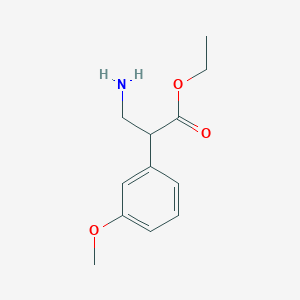
![2-cyano-N-[4-(4-fluoro-1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylacetamide](/img/structure/B13519344.png)
